N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
Description
This compound features a tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) fused with a sulfanylacetamide side chain and a dimethylaminophenyl group. The dimethylamino group may enhance solubility and electronic interactions, while the fused heterocyclic system could enable π-π stacking or hydrogen bonding with biological targets .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c1-28(2)17-13-11-16(12-14-17)25-22(30)15-31-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h3-14H,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJFHQBVNOOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with o-nitrobenzaldehyde to form the benzimidazoquinazoline core. This intermediate is then subjected to thiolation using a suitable thiol reagent, followed by acylation with 4-(dimethylamino)phenylacetyl chloride to yield the final product .
Industrial production methods for such compounds often involve optimizing reaction conditions to improve yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like iodine and TBHP, reducing agents like Pd/C and hydrogen, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazoquinazoline core is known to interact with DNA and enzymes involved in cell proliferation, leading to its anticancer activity. The thioether linkage and dimethylamino group contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Compound A : N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-heptaen-5-yl}formamido)ethyl]acetamide ()
- Key Differences: Replaces the dimethylaminophenyl group with a formamidoethyl chain. Features a sulfanylidene (C=S) group instead of sulfanyl (C-S).
- Implications: The sulfanylidene group may alter redox properties or metal-binding affinity compared to the sulfanyl group in the target compound. The absence of the dimethylamino substituent likely reduces lipophilicity and electronic donor capacity .
Compound B : 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Key Differences :
- Contains a spirocyclic oxazolidinedione system instead of a fused tetracyclic core.
- Integrates a benzothiazole ring, which is absent in the target compound.
- Implications: The benzothiazole group may enhance fluorescence or intercalation with nucleic acids.
Electronic and Physicochemical Properties
Table 1 : Comparative Analysis of Key Properties
- Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, stabilizing charge-transfer interactions. In contrast, Compound A’s formamidoethyl chain may act as a hydrogen-bond acceptor .
Methodological Considerations for Comparison
- QSAR/QSPR Analysis : Van der Waals descriptors and electronic parameters (e.g., HOMO-LUMO gaps) can quantify differences in bioactivity between these compounds. The target compound’s fused tetracyclic system likely exhibits distinct steric and electronic profiles compared to spiro or simpler heterocycles .
- Chromatographic Behavior : Retention times in HPLC (as in ) would vary due to differences in hydrogen-bonding capacity (e.g., sulfanyl vs. sulfanylidene) and aromaticity .
Biological Activity
N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique tetracyclic structure and a dimethylamino group that may influence its biological interactions. Its molecular formula can be represented as with a molecular weight of approximately 372.54 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds typically induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study on related compounds demonstrated that they effectively inhibited tumor growth in xenograft models by disrupting the cell cycle and promoting programmed cell death.
Antimicrobial Activity
The presence of sulfur and nitrogen atoms in the compound's structure suggests potential antimicrobial properties:
- In Vitro Studies : Preliminary tests have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
- Research Findings : A comparative analysis revealed that derivatives with dimethylamino groups showed enhanced activity against resistant strains of bacteria.
Neuroprotective Effects
The dimethylamino group is known for its role in enhancing blood-brain barrier permeability:
- Neuroprotective Mechanisms : Compounds like this one may provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
- Experimental Evidence : In vitro studies have reported that such compounds can protect against neurotoxic agents in neuronal cell lines.
Toxicological Profile
While investigating the biological activity, it is crucial to consider the toxicological aspects:
- Acute Toxicity : Toxicological assessments indicate that similar compounds may exhibit varying levels of toxicity depending on their structure.
- Environmental Impact : Some derivatives have been flagged for potential toxicity to aquatic life, necessitating careful evaluation before therapeutic application.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H28N4S |
| Molecular Weight | 372.54 g/mol |
| Anticancer Activity | Induces apoptosis; inhibits proliferation |
| Antimicrobial Activity | Broad-spectrum against bacteria |
| Neuroprotective Effects | Reduces oxidative stress |
| Toxicological Concerns | Potential aquatic toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
